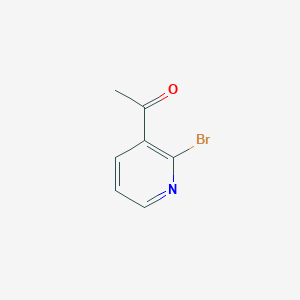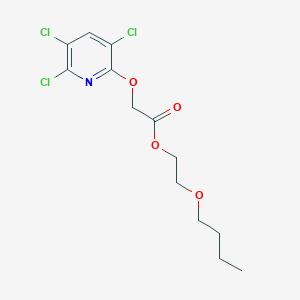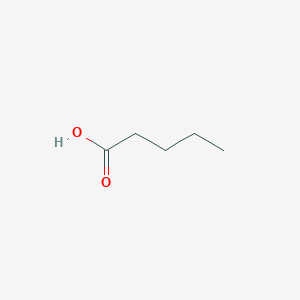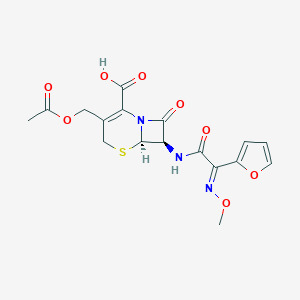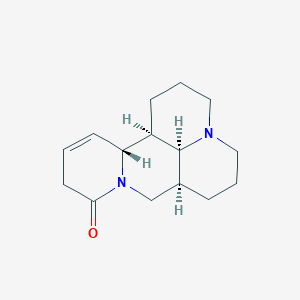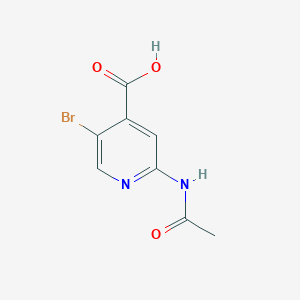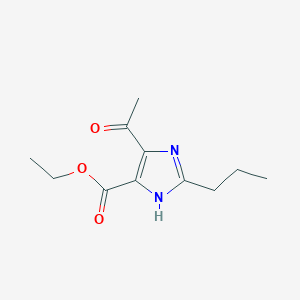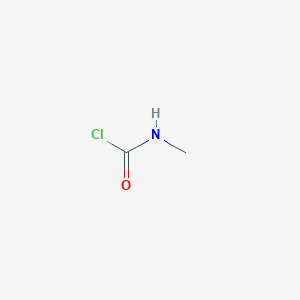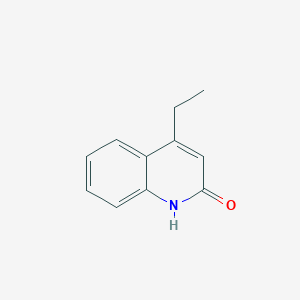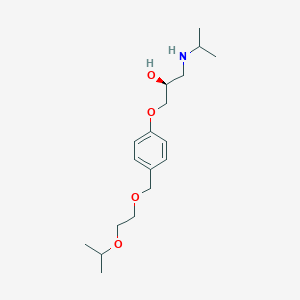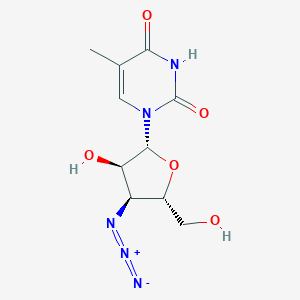
2alpha-Hydroxy Zidovudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves the activation of the 3’-OH group followed by nucleophilic substitution with an azide group. This method ensures the formation of the desired product while minimizing the formation of undesired olefinic side-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis under controlled conditions to ensure high purity and yield. The product is typically stored at 2-8°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-5-methyl-beta-L-uridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
DBCO or BCN Groups: Used in SPAAC reactions to promote cycloaddition without the need for a catalyst.
Major Products
The major products formed from these reactions are typically cycloaddition products, which are useful in various chemical and biological applications .
Scientific Research Applications
3’-Azido-3’-deoxy-5-methyl-beta-L-uridine has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in studies involving nucleoside analogs and their effects on DNA synthesis and apoptosis.
Medicine: Investigated for its antitumor activity and potential use in treating lymphoid malignancies.
Industry: Utilized in the development of new materials and compounds through click chemistry reactions.
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azido group plays a crucial role in this process by integrating into the viral DNA chain and causing premature termination of viral replication .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxy-beta-L-uridine: Another nucleoside analogue with similar click chemistry properties.
5’-Azido-5’-deoxyuridine: Known for its use in similar cycloaddition reactions.
Uniqueness
3’-Azido-3’-deoxy-5-methyl-beta-L-uridine is unique due to its specific structural modifications, which enhance its antitumor activity and make it a versatile reagent in click chemistry .
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKESVZZVYJRB-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
